molecular formula C11H7ClFN3O4 B14923877 Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14923877
M. Wt: 299.64 g/mol
InChI Key: CDVNPPPTOMEYBA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoro-4-nitrobenzene in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-nitrobenzenecarboxylate
  • 4-Chloro-2-fluoro-1-nitrobenzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene

Uniqueness

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .

Biological Activity

Methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and findings from recent studies.

Chemical Structure and Properties

  • Molecular Formula : C11H7ClFN3O4
  • Molecular Weight : 299.64 g/mol
  • CAS Number : 1975119-06-2

The compound features a pyrazole ring with a chloro group, a fluoro group, and a nitro group on the phenyl ring, which contribute to its reactivity and biological activity. The presence of these substituents enhances its potential for various pharmacological applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound typically involves reactions under controlled conditions using solvents like dimethylformamide or dichloromethane, along with bases such as triethylamine. Industrial methods may employ continuous flow reactors to improve efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has been investigated for its ability to inhibit the growth of various cancer cell lines, including:

  • Prostate Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies indicate that this compound can effectively bind to androgen receptors, potentially modulating their activity and inhibiting cancer cell proliferation . A summary of the anticancer activity is presented in the table below:

Cell Line IC50 Value (µM) Reference Compound
MDA-MB-23115.63Tamoxifen (10.38)
HepG212.50Doxorubicin (8.00)
Prostate Cancer20.00Bicalutamide (25.00)

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Compounds with similar pyrazole structures have demonstrated significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Androgen Receptor Modulation : The compound selectively binds to androgen receptors, inhibiting their activity in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that this compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Increased caspase activity has been observed, suggesting that the compound may trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • A study reported that derivatives with electron-withdrawing groups at specific positions exhibited enhanced biological activities against various cancer cell lines .
  • Molecular docking studies revealed strong interactions between this compound and key amino acid residues in target proteins, indicating its potential as a lead compound for drug development .

Properties

Molecular Formula

C11H7ClFN3O4

Molecular Weight

299.64 g/mol

IUPAC Name

methyl 4-chloro-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H7ClFN3O4/c1-20-11(17)10-7(12)5-15(14-10)9-3-2-6(16(18)19)4-8(9)13/h2-5H,1H3

InChI Key

CDVNPPPTOMEYBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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